3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazine ring with a pyrazolo[3,4-d]pyrimidine moiety, linked through a pyrrolidine ring. The presence of these fused ring systems imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of a suitable hydrazine derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Pyrrolidine Ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a pyrrolidine derivative, typically through a nucleophilic substitution reaction.
Formation of Pyridazine Ring: The final step involves the coupling of the pyrrolidine-pyrazolo[3,4-d]pyrimidine intermediate with a cyclopropylpyridazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Pyridazine Derivatives: Compounds with a pyridazine ring system that show comparable chemical properties.
Uniqueness
3-cyclopropyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific combination of ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H19N7O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N7O/c1-2-12(1)14-3-4-15(22-21-14)25-9-11-5-6-24(8-11)17-13-7-20-23-16(13)18-10-19-17/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,18,19,20,23) |
InChI Key |
ZUBYOFDWWIYLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
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